3-fluoro-N-(2-fluorophenyl)benzamide
Description
Properties
Molecular Formula |
C13H9F2NO |
|---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
3-fluoro-N-(2-fluorophenyl)benzamide |
InChI |
InChI=1S/C13H9F2NO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17) |
InChI Key |
GKLOGYXHVPMZCL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Fluorine Substitution Patterns
Fluorine positioning and substitution density significantly impact physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Fluorinated Benzamides
Key Observations :
- Fluorine Position : Ortho-substituted fluorine on the aniline ring (e.g., this compound) facilitates intramolecular C-F···H-N HB, stabilizing planar conformations . Meta or para substitution (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide) disrupts this HB, leading to conformational flexibility .
- Crystal Packing: N-(2,3-Difluorophenyl)-2-fluorobenzamide crystallizes in the monoclinic Pn space group with distinct hydrogen-bonding networks, whereas trisubstituted analogs remain rare .
Spectroscopic and Physicochemical Properties
- NMR Complexity : 3-Fluoro-N-(3-fluorophenyl)benzamide and its para-substituted analog exhibit severe spectral overlap in ¹H NMR due to scalar couplings between aromatic protons, complicating assignment .
- Hydrogen Bonding: 2-Fluoro-N-(2-fluorophenyl)benzamide demonstrates strong C-F···H-N HB (δ(NH) = 10.36 ppm in DMSO-d₆), absent in non-fluorinated analogs .
Preparation Methods
Direct Amidation via Acyl Chloride and Aniline
The most straightforward method involves the reaction of 3-fluorobenzoyl chloride with 2-fluoroaniline in the presence of a base. This approach mirrors protocols used for analogous fluorinated benzamides.
Reaction Mechanism :
The acyl chloride undergoes nucleophilic attack by the amine group of 2-fluoroaniline, forming the amide bond. Triethylamine (Et₃N) or pyridine is typically employed to neutralize HCl, driving the reaction to completion.
Procedure :
-
Reactants :
-
3-Fluorobenzoyl chloride (1.0 equiv)
-
2-Fluoroaniline (1.1 equiv)
-
Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
-
Et₃N (1.5 equiv)
-
-
Steps :
Yield :
Reported yields for analogous reactions range from 70% to 88%, depending on purity of starting materials and reaction conditions.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Reaction Time | 4–6 hours |
| Base | Triethylamine |
| Yield | 70–88% |
Thiourea Intermediate Method
An alternative route involves synthesizing a thiourea intermediate, followed by cyclization or hydrolysis to yield the benzamide. This method, adapted from thiazoline derivative syntheses, offers control over regioselectivity.
Procedure :
-
Formation of Thiourea :
-
Conversion to Benzamide :
Yield :
Yields for this method are generally lower (50–69%) due to intermediate purification steps.
| Parameter | Value |
|---|---|
| Intermediate | Thiourea |
| Cyclization Agent | Bromoacetyl chloride |
| Solvent | Acetone/DCM |
| Yield | 50–69% |
Reaction Optimization and Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
-
Base Selection : Et₃N outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl, as confirmed by NMR monitoring.
-
Excess Aniline : Using 1.1 equivalents of 2-fluoroaniline ensures complete consumption of the acyl chloride, reducing dimerization byproducts.
Purification Techniques
Recrystallization
Recrystallization from ethanol/water (3:1) yields crystals with >95% purity, as evidenced by melting point consistency (observed mp: 133–136°C).
Column Chromatography
Silica gel chromatography (hexane:ethyl acetate, 4:1) resolves unreacted aniline and acyl chloride, achieving purity ≥98%.
Analytical Characterization
Spectroscopic Data
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